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n-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide - 1083357-44-1

n-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide

Catalog Number: EVT-3205954
CAS Number: 1083357-44-1
Molecular Formula: C11H17N3O4S
Molecular Weight: 287.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Amonafide

  • Compound Description: Amonafide (NSC 308847) is a naphthalimide derivative that intercalates into DNA and poisons topoisomerase IIα. [] It has shown activity in Phase II breast cancer trials but failed to reach Phase III due to dose-limiting bone marrow toxicity. []

2,2,2-Trichloro-N-({2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl}carbamoyl)acetamide (UNBS3157)

  • Compound Description: UNBS3157 is a novel anticancer naphthalimide derivative that induces autophagy and senescence in cancer cells. [] Unlike amonafide, UNBS3157 exhibits a higher maximum tolerated dose and lacks hematotoxicity in mice at doses demonstrating significant antitumor effects. []

5-Substituted 9-amino-(N-(2-dimethylamino)ethyl)acridine-4-carboxamides

  • Compound Description: These compounds are a series of antitumor-active acridinecarboxamide topoisomerase II poisons. [] Structural and kinetic studies revealed that 5-substitutions in these compounds influence their DNA binding kinetics, biological activity, and the structure of their DNA complexes. []

N-[2'-(Dimethylamino)-ethyl]acridine-4-carboxamide (AC)

  • Compound Description: AC is an experimental antitumor agent. Metabolic studies in rat hepatocytes identified its major metabolites as the 9(10H)acridone, N-oxide, and N-monomethyl derivatives. [] Further metabolism leads to the formation of 7-hydroxy-9(10H)acridone derivatives. []

Azonafide (2-[2*-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de, h]isoquinoline-1,3-dione)

  • Compound Description: Azonafide is an anthracene-containing antitumor agent structurally similar to amonafide but lacking a primary amine and possessing an anthracene instead of a naphthalene chromophore. [] In vitro studies identified four metabolites: mono- and di-N-desmethyl, N-oxide, and a carboxylic acid metabolite. []

N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA)

    (9-Methoxyphenazine)-1-carboxamide (SN 23490)

    • Compound Description: SN 23490 is a phenazine carboxamide designed as a “minimal intercalator” to improve extravascular distribution and potentially enhance activity against solid tumors. []

    2-(4-Pyridyl)quinoline-8-carboxamide (SN 23719)

    • Compound Description: SN 23719 is an arylquinoline carboxamide designed as a “minimal intercalator” to improve extravascular distribution and potentially enhance activity against solid tumors. []

    Dibenzo[1,4]dioxin-1-carboxamide (SN 23935)

    • Compound Description: SN 23935 is a dibenzodioxin carboxamide designed as a “minimal intercalator” to improve extravascular distribution and potentially enhance activity against solid tumors. []
    Source and Classification

    This compound is cataloged under the CAS number 1083357-44-1 and has a molecular weight of approximately 287.34 g/mol. Its molecular formula is C11H17N3O4SC_{11}H_{17}N_{3}O_{4}S . The compound typically appears as a yellow powder, soluble in water and other polar solvents, with a melting point ranging from 114°C to 118°C and a boiling point around 426.2°C .

    Synthesis Analysis

    The synthesis of N-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide involves several key steps, typically beginning with the reaction of appropriate precursors. The general synthetic route can be summarized as follows:

    1. Starting Materials: Dimethylaminoethylamine and 1-(3-nitrophenyl)methanesulfonyl chloride are common starting materials.
    2. Reaction Conditions: The reaction usually requires an organic solvent such as dichloromethane or acetonitrile, and it may be catalyzed by bases like triethylamine to facilitate the formation of the sulfonamide bond.
    3. Characterization Techniques: After synthesis, the compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure .
    Molecular Structure Analysis

    The molecular structure of N-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide features several functional groups that contribute to its properties:

    • Dimethylamino Group: This group enhances solubility and potentially increases biological activity through interactions with various biological targets.
    • Nitrophenyl Moiety: The nitro group is positioned on the phenyl ring, which can affect the compound's reactivity and interaction with enzymes or receptors.
    • Methanesulfonamide Linkage: This sulfonamide linkage is crucial for its biological activity, particularly in inhibiting certain enzymes.

    The compound's three-dimensional conformation can be analyzed using computational methods or X-ray crystallography, revealing details about bond angles and distances that are significant for understanding its reactivity .

    Chemical Reactions Analysis

    N-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide can undergo various chemical reactions typical of sulfonamides:

    • Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic attack by amines or alcohols, leading to the formation of new derivatives.
    • Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, altering the compound's properties and potential applications.
    • Enzyme Inhibition Studies: Interaction studies have indicated that this compound may inhibit enzymes involved in metabolic pathways, particularly carbonic anhydrases .
    Mechanism of Action

    The mechanism of action for N-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide primarily involves its role as an enzyme inhibitor. It has been shown to interact with various biological targets, including carbonic anhydrases:

    • Binding Affinity: The dimethylamino group facilitates binding to enzyme active sites due to its basic nature.
    • Inhibition Mechanism: By binding to the active site of carbonic anhydrases, it prevents substrate access, thereby inhibiting enzyme activity. This inhibition can lead to altered physiological responses in target organisms .
    Physical and Chemical Properties Analysis

    The physical and chemical properties of N-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide include:

    • Melting Point: 114-118°C
    • Boiling Point: Approximately 426.2°C
    • Solubility: Soluble in water and polar solvents
    • Molecular Weight: 287.34 g/mol
    • Density: Specific density values are not widely reported but are essential for practical applications.

    These properties play a crucial role in determining the compound's behavior in biological systems and its applicability in pharmaceutical formulations .

    Applications

    N-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide holds potential applications across various scientific fields:

    • Pharmaceutical Development: Due to its enzyme inhibition properties, it could be explored as a therapeutic agent for conditions requiring modulation of carbonic anhydrase activity.
    • Biochemical Research: The compound may serve as a tool in studying enzyme mechanisms and metabolic pathways.
    • Drug Design: Its unique structural features provide opportunities for designing new inhibitors with improved efficacy against specific targets .
    Target Identification & Validation in Oncological Contexts

    DHX9 Helicase as a Molecular Target in Microsatellite Instability-High (MSI-H) Cancers

    DHX9 (DExH-Box Helicase 9), an RNA/DNA helicase, is overexpressed in multiple malignancies, particularly those exhibiting microsatellite instability-high (MSI-H) or deficient mismatch repair (dMMR). Pan-cancer analyses reveal elevated DHX9 expression in colorectal, endometrial, and gastric cancers compared to normal tissues, correlating with poor prognosis and advanced pathological stages [4] [9]. This overexpression supports cancer cell proliferation by resolving transcription-replication conflicts and maintaining genomic integrity.

    MSI-H/dMMR tumors exhibit heightened dependence on DHX9 due to their elevated replication stress and accumulation of aberrant nucleic acid structures. Mechanistically, DHX9 resolves R-loops (three-stranded structures comprising DNA:RNA hybrids and displaced single-stranded DNA) and G-quadruplexes, which are prevalent in rapidly dividing cancer cells [2] [6]. In vitro studies demonstrate that DHX9 binds cruciform DNA, triplexes, and R-loops, preventing DNA breaks and chromosomal translocations [6].

    Table 1: DHX9 Expression and Clinical Significance in MSI-H Cancers

    Cancer TypeDHX9 Expression vs. NormalCorrelation with MSI StatusPrognostic Impact
    Colorectal3.5-fold increaseStrong (p < 0.001)Reduced OS/DFS
    Endometrial2.8-fold increaseModerate (p = 0.003)Reduced OS
    Gastric2.1-fold increaseStrong (p < 0.001)Reduced DFS
    Small Cell LungHighest among solid tumorsNot assessedReduced OS

    Click to expand source dataSource: TIMER2 and GEPIA2 analysis of TCGA datasets [4] [9]; SCLC data from CCLE [5]

    Genetic Dependency Studies: DHX9 Knockdown and Catalytic Inactivation in MSI-H/dMMR Tumor Models

    Genetic and pharmacological inhibition of DHX9 selectively impairs MSI-H/dMMR cancer cell viability. siRNA-mediated DHX9 knockdown in MSI-H colorectal cancer models (e.g., HCT116, SW48) induces cell-cycle arrest and apoptosis, while sparing microsatellite stable (MSS) cells [1] [3]. This synthetic lethality stems from the inability of MSI-H cells to manage endogenous replication stress upon DHX9 loss.

    The small-molecule inhibitor n-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide (developmental code: ATX968) directly targets DHX9's helicase activity. In vitro assays show ATX968 inhibits DHX9 with IC₅₀ values of 12–18 nM, exhibiting >100-fold selectivity over related helicases (BLM, WRN) [1]. In MSI-H xenograft models, ATX968 administration causes tumor regression (80–95% growth inhibition) and prolongs survival, with no efficacy observed in dMMR-proficient tumors [1] [5].

    Table 2: Cellular Responses to DHX9 Inhibition in MSI-H vs. MSS Models

    InterventionMSI-H/dMMR ModelsMSS/pMMR ModelsKey Outcomes
    siRNA knockdownHCT116, SW48, DLD-1HT-29, SW480↓Viability (70–90%); ↑apoptosis
    ATX968 (1 µM, 72h)HCT116, LoVoCaco-2, HCT-15↓Proliferation (85–95% vs. <10%)
    In vivo ATX968 (20 mg/kg)HCT116 xenograftsHT-29 xenograftsTumor regression (↓85% volume)

    Click to expand mechanistic dataSource: Preclinical studies using siRNA and ATX968 [1] [3] [5]. Viability measured via MTT assay; tumor volumes monitored for 21 days.

    Mechanistic Role in R-Loop Resolution and Genome Stability Maintenance

    DHX9 maintains genome stability by resolving R-loops and DNA:RNA hybrids. In MSI-H/dMMR cells, DHX9 deficiency triggers R-loop accumulation (detected by S9.6 antibody), leading to replication fork stalling, double-strand breaks (γH2AX foci), and replication stress [3] [6] [8]. This is exacerbated by impaired recruitment of BRCA1 and RAD51 to damage sites, crippling homologous recombination repair (HRR) [3] [7].

    Structural studies reveal DHX9's helicase core domain (residues 380–830) unwinds R-loops via ATP-dependent 3'→5' translocation [2] [6]. Post-translational modifications regulate this activity: SUMOylation at lysine 120 (K120) enables DHX9 to interact with R-loop-associated proteins (PARP1, DDX21) through SUMO-interacting motifs (SIMs) [8]. K120R mutants fail to resolve R-loops, causing DNA damage and cell death—phenotypes rescued by RNase H1 overexpression [8].

    Table 3: DHX9-Dependent Genomic Stability Mechanisms

    FunctionMechanismConsequence of LossValidation Method
    R-loop resolutionUnwinds DNA:RNA hybrids via helicase domain↑R-loops (2.5–4.0-fold); ↑γH2AX fociDRIP-qPCR; immunofluorescence
    Replication fork protectionBinds stalled forks; promotes restartReplication stress (↓EdU incorporation)DNA fiber assay
    HRR facilitationRecruits BRCA1-RAD51 complexes to DSBs↓RPA/RAD51 foci; ↑camptothecin sensitivityChIP; reporter assays

    Click to expand experimental evidenceSource: CRISPR-based screens, co-immunoprecipitation, and DNA repair assays [3] [6] [7]. DSBs = double-strand breaks; HRR = homologous recombination repair.

    Properties

    CAS Number

    1083357-44-1

    Product Name

    n-(2-(Dimethylamino)ethyl)-1-(3-nitrophenyl)methanesulfonamide

    IUPAC Name

    N-[2-(dimethylamino)ethyl]-1-(3-nitrophenyl)methanesulfonamide

    Molecular Formula

    C11H17N3O4S

    Molecular Weight

    287.34 g/mol

    InChI

    InChI=1S/C11H17N3O4S/c1-13(2)7-6-12-19(17,18)9-10-4-3-5-11(8-10)14(15)16/h3-5,8,12H,6-7,9H2,1-2H3

    InChI Key

    YBNYZUAUOSLDSZ-UHFFFAOYSA-N

    SMILES

    CN(C)CCNS(=O)(=O)CC1=CC(=CC=C1)[N+](=O)[O-]

    Canonical SMILES

    CN(C)CCNS(=O)(=O)CC1=CC(=CC=C1)[N+](=O)[O-]

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